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Introduction

7-Methoxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound built upon the

dihydroquinolinone scaffold. While a seemingly simple molecule, it represents a critical

structural motif and a high-value intermediate in medicinal chemistry and drug development. Its

significance lies primarily in its role as a precursor or close analog to key building blocks for

synthesizing complex pharmaceutical agents, most notably atypical antipsychotics. This guide

provides a comprehensive technical overview of its core properties, synthesis, characterization,

and applications, tailored for researchers and professionals in the chemical and pharmaceutical

sciences.

The dihydroquinolin-2(1H)-one core is prevalent in numerous natural products and biologically

active compounds, which has driven significant research into synthetic methodologies for

accessing this skeleton.[1] Understanding the specific properties and handling of the 7-

methoxy substituted variant is crucial for its effective utilization in multi-step synthetic

campaigns.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1589916?utm_src=pdf-interest
https://www.benchchem.com/product/b1589916?utm_src=pdf-body
https://www.benchchem.com/product/b1589916?utm_src=pdf-body
https://www.mdpi.com/2073-4344/13/7/1105
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7-Methoxy-3,4-dihydroquinolin-2(1H)-one

mol

Click to download full resolution via product page

Caption: Chemical structure of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one.

Part 1: Core Physicochemical and Molecular
Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its

physical and chemical properties. These parameters dictate storage conditions, solvent

selection, reaction setup, and analytical approaches. The molecular weight is a fundamental

property derived from its chemical formula, C₁₀H₁₁NO₂.

Quantitative Data Summary
The key identifying and physical properties of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one are

summarized below. This data is aggregated from established chemical suppliers and public

chemical databases, ensuring a high degree of confidence.
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Property Value Source(s)

Molecular Weight 177.20 g/mol PubChem, Sigma-Aldrich[2][3]

Exact Mass 177.078978594 Da PubChem[3]

Molecular Formula C₁₀H₁₁NO₂
PubChem, AbacipharmTech[3]

[4]

CAS Number 22246-17-9 Sigma-Aldrich, PubChem[2][3]

IUPAC Name
7-methoxy-3,4-dihydro-1H-

quinolin-2-one
PubChem[3]

InChIKey
CCIMBZKQVFPGCF-

UHFFFAOYSA-N
AbacipharmTech[4]

Part 2: Synthesis and Mechanistic Insights
The synthesis of dihydroquinolin-2(1H)-ones is a well-explored area of organic chemistry, with

methods ranging from classical cyclizations to modern catalytic approaches.[1][5] The

preparation of the 7-methoxy derivative typically involves an intramolecular cyclization reaction,

leveraging the electron-donating nature of the methoxy group to facilitate ring closure.

Common Synthetic Approach: Intramolecular Friedel-
Crafts Cyclization
A prevalent and robust method for constructing the dihydroquinolinone core is through an

intramolecular Friedel-Crafts-type reaction. This pathway offers a reliable route from readily

available starting materials.
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Caption: General workflow for the synthesis via Friedel-Crafts cyclization.
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Experimental Protocol: Synthesis from N-(3-
methoxyphenyl)-3-chloropropionamide
This protocol describes a representative synthesis. The choice of a Lewis acid like aluminum

chloride (AlCl₃) is critical; it acts as a catalyst to activate the acyl group, making it sufficiently

electrophilic to attack the electron-rich aromatic ring. The reaction is typically performed at

elevated temperatures to overcome the activation energy barrier for the cyclization.

Reactor Charging: In a suitable reactor equipped with mechanical stirring and under an inert

atmosphere (e.g., nitrogen), charge N-(3-methoxyphenyl)-3-chloropropionamide and a molar

excess of anhydrous aluminum chloride (AlCl₃). Causality: The excess AlCl₃ ensures

complete complexation with both the amide carbonyl and the methoxy group, driving the

reaction forward.

Heating and Reaction: Heat the reaction mixture under vigorous stirring to a temperature of

150-165°C. The solid mixture will become a stirrable liquid. Maintain this temperature for 3-4

hours. Causality: The high temperature provides the necessary energy for the endergonic

cyclization step and helps maintain a homogenous reaction medium.

Quenching: Cool the reaction mixture to approximately 50°C. Carefully and slowly quench

the reaction by adding water or dilute acid while managing the exothermic release.

Trustworthiness: A controlled quench is paramount for safety and prevents degradation of

the product.

Isolation: The product will often precipitate from the aqueous mixture upon cooling. Collect

the solid crude product by filtration.

Purification: Wash the crude solid with water and a suitable organic solvent (e.g., cold

methanol) to remove residual starting materials and inorganic salts. For higher purity, the

product can be recrystallized from a solvent system like ethanol/water or purified via silica

gel column chromatography.

Part 3: Analytical Characterization Workflow
Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable

step in chemical research and development. A multi-technique approach ensures a self-
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validating system where each analysis corroborates the others.

Post-Synthesis Characterization
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Caption: Standard analytical workflow for compound validation.

High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity

assessment. A reversed-phase method (e.g., C18 column with a water/acetonitrile mobile

phase gradient) will show a major peak for the product, and the area percentage of this peak

is used to quantify purity.

Mass Spectrometry (MS): Provides confirmation of the molecular weight. In electrospray

ionization (ESI) mode, the expected molecular ion peak would be [M+H]⁺ at m/z 178.2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for

unambiguous structure confirmation.

¹H NMR: Will show characteristic signals for the aromatic protons (typically 3H), the

methoxy group singlet (3H), and two methylene triplets (2H each) corresponding to the -

CH₂-CH₂- portion of the dihydroquinolinone ring.

¹³C NMR: Will display 10 distinct carbon signals, including the carbonyl carbon (~170

ppm), aromatic carbons, the methoxy carbon (~55 ppm), and the two aliphatic carbons.
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Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect strong

absorption bands for the amide C=O stretch (around 1660-1680 cm⁻¹) and the N-H stretch

(around 3200-3400 cm⁻¹).

Part 4: Key Applications in Drug Development
The primary value of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one lies in its utility as a synthetic

intermediate. The dihydroquinolinone nucleus is a "privileged scaffold" in medicinal chemistry,

meaning it is capable of binding to multiple biological targets.

Precursor to Antipsychotic Agents
This compound is structurally very similar to 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, a crucial

intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole and the more

recent drug Brexpiprazole.[6][7]

The synthesis of these drugs involves an alkylation step on the hydroxyl group at the 7-

position.[6] While the 7-hydroxy analog is often used directly, the 7-methoxy derivative serves

two potential roles:

Direct Precursor: The methoxy group can be cleaved (demethylated) using reagents like

boron tribromide (BBr₃) or strong acids to reveal the free hydroxyl group, thereby converting

it into the required 7-hydroxy intermediate.

Protected Analog: In some synthetic routes, the methoxy group can act as a protecting group

for the phenol, preventing it from undergoing unwanted side reactions before it is

deprotected at a later stage.

The use of this scaffold is central to the mechanism of action of drugs like Aripiprazole, which

acts as a partial agonist at the dopamine D2 receptor and the serotonin 5-HT1A receptor, and

as an antagonist at the 5-HT2A receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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